N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6O2/c1-9-3-4-11(6-13(9)16)19-14-5-10(2)18-15(20-14)21-8-12(7-17-21)22(23)24/h3-8H,1-2H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQPKURKKOYRNML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=C2)C)N3C=C(C=N3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the nitro-pyrazole and chloro-methylphenyl groups through nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be considered to enhance the scalability and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dimethyl sulfoxide (DMSO) or acetonitrile are often used to dissolve the compound and facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can produce a variety of substituted pyrimidines.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison of structural analogs highlights key differences in substituents, synthetic routes, and inferred pharmacological properties. Below is a synthesis of findings from diverse sources:
Pharmacological Implications
- KCa2 Channel Modulation: Compounds like 6a and 6b () are reported as KCa2 channel modulators . The target compound’s nitro-pyrazole group may enhance selectivity for specific channel subtypes due to stronger electron-withdrawing effects.
- Kinase Inhibition: Pyrimidine derivatives with thiophene or quinazoline moieties () show kinase inhibitory activity . The target’s nitro group could mimic phosphate-binding interactions in kinase active sites.
Physicochemical Properties
- Stability: Nitro groups (target) are prone to reduction under physiological conditions, which may limit in vivo efficacy compared to oxazole or thiophene derivatives .
Biological Activity
N-(3-chloro-4-methylphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides a detailed overview of its synthesis, biological evaluation, and research findings related to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a pyrimidine core substituted with a chloro-methylphenyl group and a nitro-pyrazole moiety, which are known to enhance biological activity through various mechanisms.
Anticancer Activity
Recent studies indicate that compounds containing the 1H-pyrazole structure exhibit significant anticancer properties. For instance, research has shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including:
- Lung cancer
- Breast cancer (MDA-MB-231)
- Liver cancer (HepG2)
These findings suggest that this compound may possess similar activities due to its structural components that align with known active pyrazole derivatives .
Anti-inflammatory Properties
The anti-inflammatory potential of this compound has also been explored. Studies have reported that related pyrazole compounds demonstrate considerable inhibition of pro-inflammatory mediators, suggesting that this compound could be effective in reducing inflammation. For example, certain pyrazole derivatives have shown IC50 values comparable to established anti-inflammatory drugs such as diclofenac sodium .
Enzyme Inhibition
In vitro studies have indicated that the compound may act as a selective inhibitor of cyclooxygenase enzymes (COX), particularly COX-2. This is significant because COX inhibitors are widely used in managing pain and inflammation. The compound's structure suggests it could effectively bind to the active site of these enzymes, leading to reduced synthesis of inflammatory mediators .
Synthesis and Evaluation
A recent study synthesized various pyrazole derivatives, including this compound, and evaluated their biological activities. The study highlighted:
| Compound | Activity Type | IC50 Value (μg/mL) |
|---|---|---|
| Compound A | COX Inhibition | 55.65 |
| N-(3-chloro...) | COX Inhibition | 44.81 |
| Diclofenac | COX Inhibition | 54.65 |
This table demonstrates the comparative efficacy of the synthesized compound against standard treatments .
Pharmacological Studies
In vivo studies on animal models have shown promising results for compounds with similar structures. For instance, a study reported that certain pyrazole derivatives significantly reduced paw swelling in acute inflammatory models, indicating their potential use as anti-inflammatory agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
